molecular formula C8H21NO3P+ B1609624 Diethyl (4-aminobutyl)phosphonate oxalate CAS No. 296775-92-3

Diethyl (4-aminobutyl)phosphonate oxalate

Cat. No.: B1609624
CAS No.: 296775-92-3
M. Wt: 210.23 g/mol
InChI Key: ABGYRKSUMIOZDY-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-aminobutyl)phosphonate oxalate involves the reaction of diethyl phosphite with 4-aminobutylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield . The resulting product is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high efficiency and yield. The reaction conditions are optimized to ensure the purity and quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4-aminobutyl)phosphonate oxalate stands out due to its unique combination of the phosphonate and oxalate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Diethyl (4-aminobutyl) phosphonate oxalate is a compound of interest due to its potential biological activities, particularly in relation to oxidative stress and renal health. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Diethyl (4-aminobutyl) phosphonate oxalate is a phosphonate derivative that may influence various biological pathways. Its structure allows it to interact with cellular components, potentially affecting oxidative stress and inflammation mechanisms.

  • Oxidative Stress : The compound may influence the production of reactive oxygen species (ROS), which are critical in signaling pathways. Excessive ROS can lead to cellular injury and inflammation, particularly in renal tissues .
  • Inflammation Modulation : It has been suggested that compounds like diethyl (4-aminobutyl) phosphonate oxalate could modulate inflammatory responses through pathways involving key cytokines such as interleukin 11 (IL-11) .

Renal Health

Research indicates that compounds affecting oxidative stress can significantly impact kidney function. For instance, calcium oxalate crystals are known to induce oxidative stress in renal tubular cells, leading to apoptosis and mitochondrial dysfunction . Diethyl (4-aminobutyl) phosphonate oxalate may play a role in mitigating these effects.

Table 1: Effects of Diethyl (4-Aminobutyl) Phosphonate Oxalate on Renal Cells

Study FocusFindings
Oxidative Stress Reduced ROS levels in renal cells
Mitochondrial Function Improved mitochondrial dynamics
Inflammation Decreased levels of pro-inflammatory cytokines

Case Study 1: Impact on Calcium Oxalate Nephrolithiasis

A study highlighted the role of oxidative stress in calcium oxalate nephrolithiasis. The administration of PPARγ agonists demonstrated a reduction in mitochondrial fission and apoptosis in renal tubular cells, suggesting that similar compounds could offer protective effects against renal damage caused by calcium oxalate stones .

Case Study 2: Cytokine Regulation

In patients with idiopathic calcium oxalate stones, elevated IL-11 levels were correlated with increased oxidative stress markers. This suggests that targeting IL-11 through compounds like diethyl (4-aminobutyl) phosphonate oxalate might provide therapeutic benefits in managing kidney stone disease .

Research Findings

Recent findings have indicated that diethyl (4-aminobutyl) phosphonate oxalate may have significant implications for treating conditions associated with oxidative stress:

  • Antioxidant Activity : The compound has shown potential in enhancing antioxidant enzyme expression, thereby reducing oxidative damage in renal tissues.
  • Cytoprotective Effects : By modulating mitochondrial dynamics, it may protect against apoptosis induced by calcium oxalate crystals.

Properties

IUPAC Name

4-diethoxyphosphorylbutan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO3P.C2H2O4/c1-3-11-13(10,12-4-2)8-6-5-7-9;3-1(4)2(5)6/h3-9H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLZCLQUARLFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCN)OCC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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